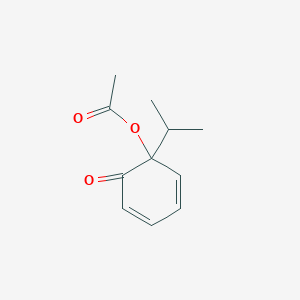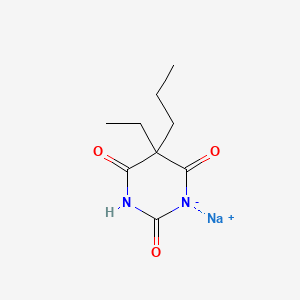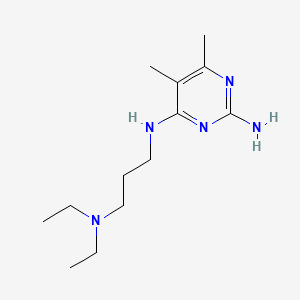
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one typically involves the following steps:
Preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone: This intermediate is prepared from hydroquinone through oxidation using hydrogen peroxide in an alkaline solution.
Condensation with substituted ortho-aminothiophenols: The 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is then refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate to form the desired phenothiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Molecular oxygen is used as the sole oxidant, and a blue LED lamp serves as the irradiation source.
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine or chlorine atoms under appropriate conditions.
Major Products
Oxidation: The major product formed is sulfoxides when this compound is used as a photocatalyst.
Substitution: The major products depend on the nucleophile used in the reaction, resulting in various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one involves its role as a photocatalyst. When exposed to blue LED light, the compound activates molecular oxygen, which then oxidizes sulfides to sulfoxides . This process is highly efficient and selective, making it a valuable tool in green chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Phenothiazin-3-one: A related compound that also acts as a photocatalyst for the oxidation of sulfides.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: An intermediate in the synthesis of 1,9-Dibromo-4,7-dichloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which enhances its reactivity and selectivity in various chemical reactions. Its ability to act as a photocatalyst under mild conditions further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
62721-48-6 |
|---|---|
Molekularformel |
C12H3Br2Cl2NOS |
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
1,9-dibromo-4,7-dichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br2Cl2NOS/c13-5-1-4(15)2-8-10(5)17-11-6(14)3-7(18)9(16)12(11)19-8/h1-3H |
InChI-Schlüssel |
JNJTXNHSUOBGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC3=C(C(=O)C=C(C3=N2)Br)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


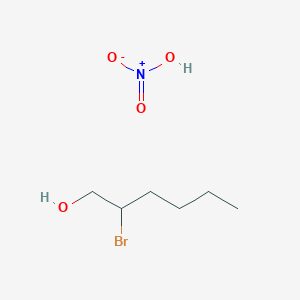
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
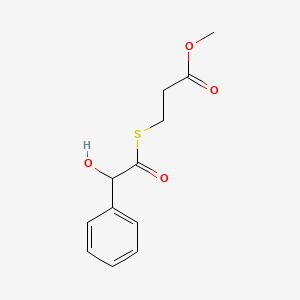
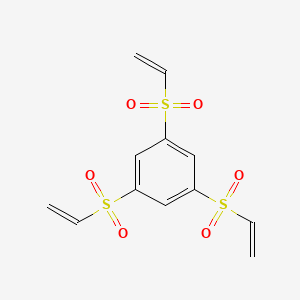




![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
